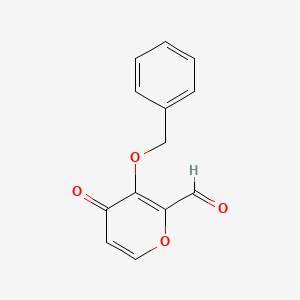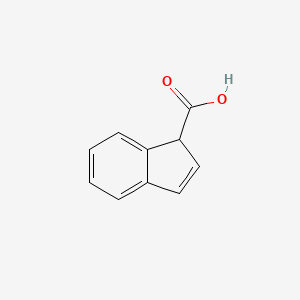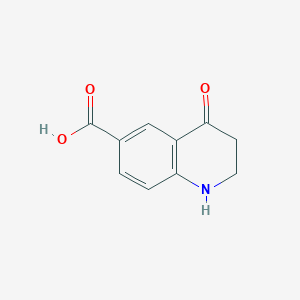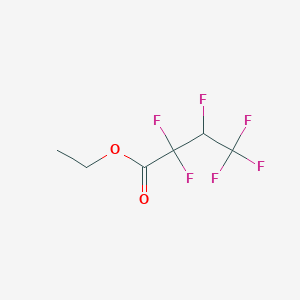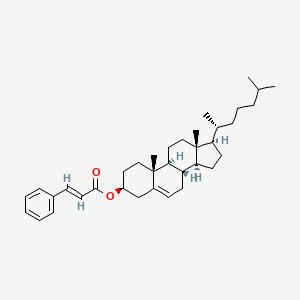
Cholesterol trans-Cinnamate
Overview
Description
Cholesterol trans-Cinnamate, also known as Cholesteryl trans-cinnamate, is a chemical compound with the molecular formula C36H52O2 and a molecular weight of 516.79700 . It is an off-white solid and is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a steroid skeleton of four fused rings, three six-membered and one five-membered . This structure is highly asymmetric, making cholesterol an essential constituent of cell membranes .
Physical and Chemical Properties Analysis
This compound has a density of 1.03, a boiling point of 595.9°C at 760mmHg, a refractive index of 1.551, and a flash point of 250.3°C . It is characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other .
Scientific Research Applications
Antimicrobial Properties
Cinnamaldehyde and its derivatives, including cholesterol trans-cinnamate, have been extensively studied for their antimicrobial properties. They have shown significant potential against a wide range of pathogenic bacteria in both food preservation and medical applications. The antibacterial mechanisms of cinnamaldehyde derivatives are of particular interest for developing new antibacterial agents that could address the growing issue of antibiotic resistance (Doyle & Stephens, 2019).
Anti-Diabetic and Anti-Obesity Effects
Cinnamaldehyde, a key component derived from cinnamon, exhibits glucolipid-lowering effects, improving insulin sensitivity, and enhancing glucose uptake. These effects are crucial for managing diabetes and obesity. The pharmacokinetics and safety of cinnamaldehyde, including its transformation into related compounds such as cinnamic acid, underline its potential as a natural supplement for metabolic health management (Zhu et al., 2017).
Anti-Cancer Potential
Research into cinnamic acid derivatives, a category that encompasses this compound, has revealed their significant potential as anticancer agents. These compounds have been underutilized in medicinal research despite their promising therapeutic efficacy against various cancers. The synthesis and biological evaluation of these compounds, particularly in anticancer research, provide a foundation for future therapeutic applications (De et al., 2011).
Encapsulation for Enhanced Delivery
The poor solubility of cinnamaldehyde in water and its sensitivity to environmental factors limit its direct application. Encapsulation techniques are being explored to overcome these limitations, enhancing the delivery and stability of cinnamaldehyde and potentially related compounds like this compound. This approach aims to maximize their biological functions in food and medicinal applications (Muhoza et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for Cholesterol trans-Cinnamate are not available, research into cholesterol and its derivatives continues to be a significant area of interest . This includes exploring the therapeutic potential of manipulating cholesterol for the treatment of cardiovascular disease , and understanding how cholesterol functionality contributes to reverse cholesterol transport .
Mechanism of Action
Target of Action
Cholesteryl cinnamate, also known as Cholesterol trans-Cinnamate, is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of Cholesteryl cinnamate are pathogenic fungi and bacteria . The compound interacts with these microorganisms, leading to changes in their growth and reproduction .
Mode of Action
Cholesteryl cinnamate interacts with its targets through a mechanism that involves the disruption of the cell membrane and cell wall . Specifically, it has been suggested that the compound directly interacts with ergosterol, a component present in the fungal plasmatic membrane . This interaction leads to changes in the structure and function of the cell membrane, thereby inhibiting the growth and reproduction of the microorganisms .
Biochemical Pathways
The biochemical pathways affected by Cholesteryl cinnamate are related to the synthesis and metabolism of cholesterol . Cholesteryl cinnamate, being a derivative of cinnamic acid, is involved in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds, playing a central role in plant secondary metabolism .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The result of Cholesteryl cinnamate’s action is the inhibition of the growth and reproduction of pathogenic fungi and bacteria . This is achieved through the disruption of the cell membrane and cell wall, leading to changes in the structure and function of these cellular components .
Action Environment
The action of Cholesteryl cinnamate can be influenced by various environmental factors. For instance, the compound’s photoreactivity has been studied in different environments . It was found that the photoreaction of Cholesteryl cinnamate with other compounds in benzene at ambient temperature resulted in a photocycloadduct . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Cholesteryl cinnamate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and cellular signaling. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cholesteryl ester transfer protein, which facilitates the transfer of cholesteryl esters between lipoproteins . This interaction is crucial for maintaining cholesterol homeostasis and regulating lipid levels in the bloodstream. Additionally, cholesteryl cinnamate can influence the activity of enzymes involved in the biosynthesis of other sterols and lipids, thereby impacting overall lipid metabolism.
Cellular Effects
Cholesteryl cinnamate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cholesteryl cinnamate can modulate the activity of signaling molecules involved in lipid metabolism, such as sterol regulatory element-binding proteins . This modulation can lead to changes in the expression of genes involved in cholesterol biosynthesis and uptake. Furthermore, cholesteryl cinnamate can affect cellular metabolism by altering the balance of lipid and sterol synthesis, which can impact cell membrane composition and function.
Molecular Mechanism
The molecular mechanism of cholesteryl cinnamate involves its binding interactions with various biomolecules. It can bind to cholesteryl ester transfer protein, thereby influencing the transfer of cholesteryl esters between lipoproteins . This binding interaction can lead to changes in the distribution of cholesterol within the body, impacting lipid levels and overall cholesterol homeostasis. Additionally, cholesteryl cinnamate can inhibit or activate specific enzymes involved in lipid metabolism, leading to changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesteryl cinnamate can change over time. Studies have shown that cholesteryl cinnamate is relatively stable under controlled conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical properties and effects on cellular function. Long-term studies have indicated that cholesteryl cinnamate can have sustained effects on lipid metabolism and cellular signaling pathways, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of cholesteryl cinnamate can vary with different dosages in animal models. At lower doses, cholesteryl cinnamate has been observed to positively influence lipid metabolism and cholesterol homeostasis . At higher doses, it can lead to toxic or adverse effects, such as liver damage and disruptions in lipid metabolism . These threshold effects highlight the importance of careful dosage regulation when studying cholesteryl cinnamate in animal models.
Metabolic Pathways
Cholesteryl cinnamate is involved in several metabolic pathways, particularly those related to lipid and sterol metabolism. It interacts with enzymes such as cholesteryl ester transfer protein and sterol regulatory element-binding proteins, influencing the synthesis and distribution of cholesterol and other lipids . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, cholesteryl cinnamate is transported and distributed through interactions with specific transporters and binding proteins. Cholesteryl ester transfer protein plays a key role in mediating the transport of cholesteryl cinnamate between lipoproteins . This transport is essential for maintaining cholesterol homeostasis and ensuring the proper distribution of lipids within the body. Additionally, cholesteryl cinnamate can accumulate in certain tissues, influencing its localization and effects.
Subcellular Localization
Cholesteryl cinnamate is localized to specific subcellular compartments, where it exerts its activity and function. It has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct cholesteryl cinnamate to the appropriate cellular compartments. The subcellular localization of cholesteryl cinnamate is crucial for its role in regulating lipid metabolism and cellular signaling pathways.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYLMLHRKCTFF-MFLJIVHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014583 | |
| Record name | Cholest-5-en-3-beta-yl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50305-81-2, 1990-11-0 | |
| Record name | Cholesterol trans-cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50305-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(3-phenyl-2-propenoate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-beta-yl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular structure of cholesteryl cinnamate and what are its key physicochemical properties?
A1: Cholesteryl cinnamate (also known as cholesterol trans-cinnamate) is an ester derived from cholesterol and trans-cinnamic acid. Its molecular formula is C36H52O2 and its molecular weight is 532.8 g/mol [, ]. It exhibits liquid crystal properties, specifically forming a cholesteric mesophase [, ].
Q2: How does the presence of trifluoromethyl-substituted mesogens influence the liquid crystalline behavior of cholesteryl cinnamate-based polymers?
A2: Research indicates that incorporating trifluoromethyl-substituted mesogens into cholesteryl cinnamate-based polysiloxane polymers leads to a shift from a chiral nematic phase to a chiral smectic A mesophase []. This is attributed to the fluorophobic effect, which enhances smectic order by promoting interactions between the trifluoromethyl-substituted mesogens.
Q3: Can cholesteryl cinnamate form different solid phases depending on the crystallization conditions?
A3: Yes, studies employing differential scanning calorimetry and X-ray powder diffractometry revealed that cholesteryl cinnamate can adopt different solid phase structures depending on whether it is crystallized from a melt or from solution [].
Q4: How does the photoreactivity of cholesteryl cinnamate vary across different physical states?
A4: Cholesteryl cinnamate undergoes photodimerization upon irradiation with UV light [, ]. Interestingly, the rate and course of the photoreaction are influenced by its physical state. The dimerization rate is higher in the mesomorphic state compared to the isotropic liquid state, and significantly slower in the solid state []. This highlights the impact of molecular ordering on the photochemical behavior of this compound.
Q5: Does the length of the aliphatic chain in structurally related compounds impact their liquid crystal properties?
A5: Yes, studies exploring steric effects in mesogens demonstrate that the length of both the aromatic core and the flexible aliphatic chains influences the thermal stability of various mesophases, including smectic A, nematic, and cholesteric phases [].
Q6: Can cholesteryl cinnamate be used for chromatographic separation of specific compounds?
A6: Yes, cholesteryl cinnamate has been successfully employed as a stationary phase in gas chromatography, particularly for separating geometric isomers of olefinic aliphatic insect pheromones []. This application leverages the unique selectivity offered by the liquid crystal phase of cholesteryl cinnamate.
Q7: Has cholesteryl cinnamate been found in any biological contexts?
A7: Interestingly, there is a documented case of a pediatric patient who underwent liver transplantation for biliary atresia. Post-transplantation analysis of the native liver revealed a stone in the portal vein. X-ray diffraction analysis identified cholesteryl cinnamate as one of the constituents of this stone []. This unexpected finding raises questions about the potential role of cholesteryl cinnamate in certain physiological or pathological processes.
Q8: Are there any theoretical models that can predict the optical properties of cholesteryl cinnamate?
A8: Yes, theoretical frameworks have been developed to describe the rotatory dispersion and circular dichroism of cholesteric liquid crystals, including cholesteryl cinnamate []. These models provide valuable insights into the optical behavior of such materials.
Q9: Can the stereoselectivity of reactions involving cholesteryl cinnamate be controlled?
A9: Research suggests that the diastereoselectivity of [2π + 2π] photocycloaddition reactions involving cholesteryl cinnamate can be influenced by the reaction medium, particularly by conducting the reaction in a liquid crystalline phase []. This control over stereoselectivity has significant implications for synthetic applications.
Q10: How does the photoreactivity of cholesteryl cinnamate compare to other liquid crystalline cinnamoyl compounds?
A10: Comparative studies between cholesteryl cinnamate (CC) and a novel nematic liquid crystal (PCPC) containing a cinnamoyl moiety revealed distinct photoreaction behaviors []. While PCPC exhibits both photodimerization and photoisomerization in the nematic state, CC displays a more complex reaction profile, highlighting the influence of molecular structure on photochemical pathways.
Q11: Can cholesteryl cinnamate be incorporated into thin films, and if so, what are their properties?
A11: Yes, cholesteryl cinnamate can be used to create vitrified liquid crystal films []. These films retain the characteristic textures of the liquid crystalline phase, offering potential applications in optical and electronic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


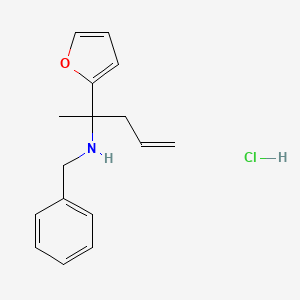
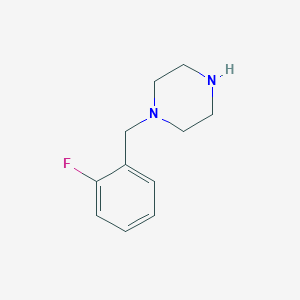
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
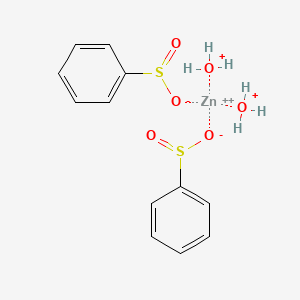
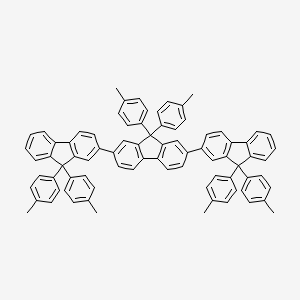
![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)
